オルノプロスチル

概要

説明

科学的研究の応用

Ornoprostil has several scientific research applications, particularly in the fields of medicine and biology. It has been studied for its effects on gastric emptying and pancreatic polypeptide release after solid meal ingestion . Additionally, ornoprostil has been shown to recover the gene expression of hepatic transporters in rats with indomethacin-induced intestinal injury . This compound is also used as a mucosal protectant to prevent damage caused by nonsteroidal anti-inflammatory drugs .

作用機序

オルノプロスチルは、プロスタグランジンE1受容体アゴニストとして作用することにより、その効果を発揮します . それは、プロスタグランジンE1受容体に結合し、活性化し、さまざまな生理学的反応を引き起こします。 これらの反応には、胃酸分泌の抑制、粘液と重炭酸塩分泌の刺激、胃粘膜の保護などがあります . オルノプロスチルは、胃への迷走神経-コリン作動性経路に干渉することなく、胃の運動機能にも影響を与えます .

生化学分析

Biochemical Properties

Ornoprostil plays a significant role in various biochemical reactions. As a prostaglandin E1 receptor agonist, it interacts with the EP1 receptor, which is a subtype of the prostaglandin E1 receptor . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes. Ornoprostil also interacts with enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By mimicking the action of natural prostaglandins, Ornoprostil helps in maintaining the integrity of the gastric mucosa and promoting healing of ulcers .

Cellular Effects

Ornoprostil has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ornoprostil has been shown to promote the release of pancreatic polypeptide and enhance gastric emptying in humans . It also affects the expression of hepatic transporters such as Oatp1a1, Oatp1b2, and Mrp2, which are involved in the transport of various substances across cell membranes . Additionally, Ornoprostil helps in reducing oxidative stress and inflammation in cells, thereby protecting them from damage .

Molecular Mechanism

The molecular mechanism of Ornoprostil involves its binding to the EP1 receptor, which triggers a cascade of intracellular events. This binding leads to the activation of G-proteins, which in turn activate adenylate cyclase. The activation of adenylate cyclase results in an increase in cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular function . Ornoprostil also inhibits the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ornoprostil have been observed to change over time. Ornoprostil is relatively stable and does not degrade quickly, which allows it to exert its effects over an extended period. In in vitro studies, Ornoprostil has been shown to maintain its protective effects on gastric mucosa for several hours . In in vivo studies, the long-term administration of Ornoprostil has been found to reduce the recurrence of ulcers and promote healing . The exact duration of its effects may vary depending on the experimental conditions and the dosage used.

Dosage Effects in Animal Models

The effects of Ornoprostil vary with different dosages in animal models. At low doses, Ornoprostil has been shown to promote gastric mucosal protection and enhance healing of ulcers without causing significant adverse effects . At higher doses, Ornoprostil may cause toxic effects such as gastrointestinal disturbances and liver damage . The threshold dose for these adverse effects varies depending on the species and the experimental conditions. It is important to carefully monitor the dosage of Ornoprostil to avoid potential toxicity.

Metabolic Pathways

Ornoprostil is involved in several metabolic pathways, including the synthesis and degradation of prostaglandins. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to produce various prostaglandins and leukotrienes . Ornoprostil also affects the expression of hepatic transporters, which are involved in the transport of metabolites across cell membranes . By modulating these metabolic pathways, Ornoprostil helps in maintaining the balance of pro-inflammatory and anti-inflammatory mediators in the body.

Transport and Distribution

Ornoprostil is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as Oatp1a1, Oatp1b2, and Mrp2, which facilitate its uptake and distribution across cell membranes . Ornoprostil is also bound to plasma proteins, which helps in its transport through the bloodstream to various tissues . Once inside the cells, Ornoprostil is distributed to different subcellular compartments, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of Ornoprostil is crucial for its activity and function. Ornoprostil is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It is also found in the cell membrane, where it binds to the EP1 receptor and activates downstream signaling pathways . Additionally, Ornoprostil may be localized in other subcellular compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and gene expression .

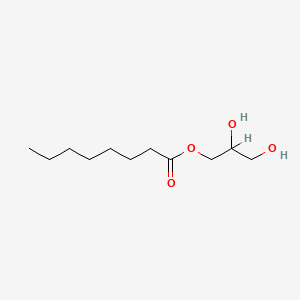

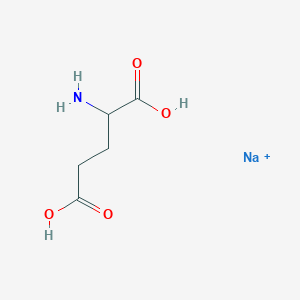

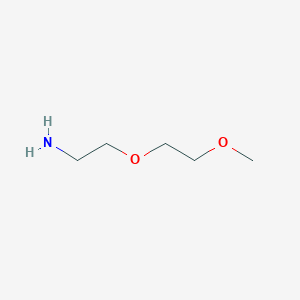

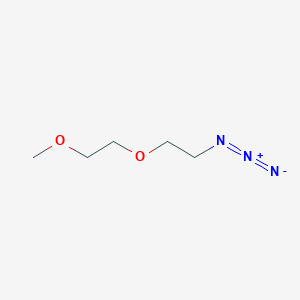

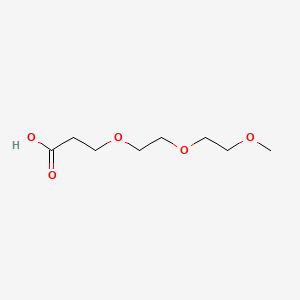

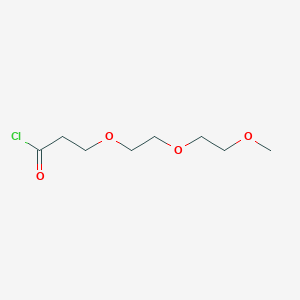

準備方法

化学反応の分析

オルノプロスチルは、酸化、還元、置換など、さまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、ヨウ素、炭酸水素ナトリウム、ジヒドロピラン、p-トルエンスルホン酸、三酸化クロムなどがあります . これらの反応から生成される主要な生成物には、ヨードエポキシ化合物、ヒドロキシケトン、ジケトンなどがあります .

科学研究への応用

オルノプロスチルは、特に医学や生物学の分野で、いくつかの科学研究への応用があります。 固形食物摂取後の胃排泄と膵臓ポリペプチド放出への影響について研究されています . さらに、オルノプロスチルは、インドメタシン誘発性腸傷害ラットにおいて、肝臓トランスポーターの遺伝子発現を回復させることが示されています . この化合物は、非ステロイド系抗炎症薬によって引き起こされる損傷を防ぐための粘膜保護剤としても使用されます .

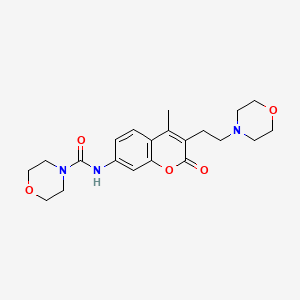

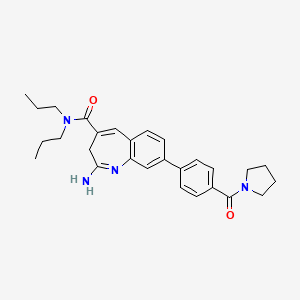

類似化合物との比較

特性

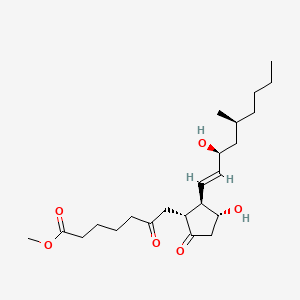

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBUTFBTUFFBU-LHACABTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021616 | |

| Record name | Ornoprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70667-26-4 | |

| Record name | Ornoprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornoprostil [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ornoprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORNOPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。